molecular formula C10H15NO B15207265 1-Methyl-2-(tetrahydro-2H-pyran-2-yl)-1H-pyrrole

1-Methyl-2-(tetrahydro-2H-pyran-2-yl)-1H-pyrrole

Cat. No.: B15207265
M. Wt: 165.23 g/mol
InChI Key: GGGCTBFZNBNLHF-UHFFFAOYSA-N
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Description

1-Methyl-2-(tetrahydro-2H-pyran-2-yl)-1H-pyrrole is a substituted pyrrole derivative featuring a tetrahydro-2H-pyran (THP) ring directly attached to the pyrrole core. The THP group, a six-membered oxygen-containing heterocycle, imparts unique steric and electronic properties to the molecule. This compound is of interest in organic synthesis and materials science, particularly for applications requiring tailored solubility, stability, or reactivity. Its structure contrasts with related compounds bearing alternative substituents (e.g., stannyl, boronate, or smaller heterocycles), which influence its chemical behavior and utility .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-methyl-2-(oxan-2-yl)pyrrole

InChI

InChI=1S/C10H15NO/c1-11-7-4-5-9(11)10-6-2-3-8-12-10/h4-5,7,10H,2-3,6,8H2,1H3

InChI Key

GGGCTBFZNBNLHF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C2CCCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-(tetrahydro-2H-pyran-2-yl)-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of 1-methylpyrrole with tetrahydro-2H-pyran-2-yl chloride in the presence of a base such as sodium hydride in dimethyl sulfoxide (DMSO) at ambient temperature . Another method includes the use of palladium-catalyzed coupling reactions under inert atmosphere conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Ring-Opening Reactions of the THP Moiety

The THP ring undergoes acid-catalyzed hydrolysis, a common reaction for tetrahydropyranyl ethers. Under acidic conditions (e.g., HCl or H<sub>2</sub>SO<sub>4</sub>), the THP group is cleaved to yield a diol intermediate. For example:

THP-O-R+H3O+HO-(CH2)4OH+R-OH\text{THP-O-R} + \text{H}_3\text{O}^+ \rightarrow \text{HO-(CH}_2\text{)}_4-\text{OH} + \text{R-OH}

This reaction is critical for deprotecting alcohol functionalities in multistep syntheses .

Reduction Reactions

The compound may undergo reduction at specific sites:

  • THP Ring : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) converts the THP group into a cyclohexanol derivative .

  • Pyrrole Ring : Selective reduction of the pyrrole’s conjugated double bonds is achievable using sodium borohydride (NaBH<sub>4</sub>) or lithium aluminum hydride (LiAlH<sub>4</sub>), yielding pyrrolidine derivatives .

Acylation and Alkylation

The methyl-substituted pyrrole nitrogen exhibits limited nucleophilicity, but the α-positions of the pyrrole ring (C-3 and C-5) are susceptible to electrophilic substitution:

  • Friedel-Crafts Acylation : Reacts with acyl chlorides (e.g., AcCl) in the presence of Lewis acids (AlCl<sub>3</sub>) to form 3-acetyl or 5-acetyl derivatives .

  • Alkylation : Treatment with alkyl halides (e.g., CH<sub>3</sub>I) under basic conditions introduces alkyl groups at the α-positions .

Oxidation Reactions

  • THP Ring : Oxidizing agents like meta-chloroperbenzoic acid (mCPBA) convert the THP ether into a lactone via Baeyer-Villiger oxidation .

  • Pyrrole Ring : Strong oxidants (e.g., KMnO<sub>4</sub>) under acidic conditions degrade the pyrrole system to maleimide derivatives, though this is less common due to ring stability .

Cyclization and Rearomatization

In the presence of Brønsted or Lewis acids, the compound participates in domino reactions. For instance, phosphoric acid promotes skeletal recasting of the pyrrole ring through dearomative imine formation followed by cyclization, enabling the synthesis of polycyclic architectures .

Substitution Reactions

The THP oxygen can act as a leaving group in nucleophilic substitutions. For example:

  • Iodination : Treatment with NaI in acetone replaces the THP group with iodine, forming 2-iodo-1-methylpyrrole .

  • Aminolysis : Reaction with amines (e.g., NH<sub>3</sub>) displaces the THP group, yielding 2-amino-1-methylpyrrole .

Scientific Research Applications

1-Methyl-2-(tetrahydro-2H-pyran-2-yl)-1H-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-2-(tetrahydro-2H-pyran-2-yl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogs with Oxygen-Containing Substituents

Compound Name Molecular Formula Molecular Weight Substituent Type Key Applications/Reactivity
1-Methyl-2-(tetrahydro-2H-pyran-2-yl)-1H-pyrrole C₁₀H₁₅NO 165.23 g/mol THP ring (6-membered ether) Polymer synthesis, protecting groups
1-Methyl-2-(tetrahydrofuran-2-yl)-1H-pyrrole (CAS 537697-79-3) C₉H₁₃NO 151.21 g/mol THF ring (5-membered ether) Intermediate in cross-coupling reactions
1-{17-[(THP-2-yl)oxy]-...}-1H-pyrrole Complex PEG-THP ~500–800 g/mol THP ether-linked oligo(ethylene glycol) Electrodeposition of conductive polymers

Key Findings :

  • Oligo(ethylene glycol)-THP-pyrrole hybrids () form electroactive polymers with applications in sensors and batteries, suggesting the THP group may improve film-forming properties compared to simpler ethers .

Organometallic Pyrrole Derivatives

Compound Name Molecular Formula Molecular Weight Substituent Type Key Applications/Reactivity
1-Methyl-2-(tributylstannyl)-1H-pyrrole C₁₈H₃₃NSn 400.16 g/mol Tributylstannyl (Sn) Cu-mediated cross-coupling with sulfur electrophiles
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole C₁₁H₁₈BNO₂ 207.08 g/mol Boronate ester Suzuki-Miyaura cross-coupling

Key Findings :

  • Stannyl derivatives (e.g., tributylstannyl-pyrrole) exhibit high reactivity in Cu(I)-catalyzed cross-couplings but face toxicity and handling challenges .
  • Boronate-substituted pyrroles () enable efficient C–C bond formation in Suzuki reactions, offering a less toxic alternative to tin-based reagents. The THP-substituted pyrrole lacks direct cross-coupling utility but may serve as a stable intermediate for functionalization .

Heterocyclic and Aromatic Substituents

Compound Name Molecular Formula Molecular Weight Substituent Type Key Applications/Reactivity
1-Methyl-2-(2-phenylethynyl)-1H-pyrrole C₁₃H₁₁N 181.24 g/mol Phenylethynyl Building block for π-conjugated systems
1-Methyl-2-[phenyl-(1H-pyrrol-2-yl)-methyl]-1H-pyrrole (CAS 83182-63-2) C₁₆H₁₅N₂ 235.31 g/mol Bipyrrolyl-phenyl Potential ligand or catalyst scaffold
4-Aroyl-3-(pyrazolylsulfonyl)-1H-pyrroles Varies ~300–400 g/mol Sulfonyl-linked pyrazole/isoxazole Antimicrobial agents

Key Findings :

  • Aromatic substituents (e.g., phenylethynyl) enhance π-conjugation, making such derivatives useful in optoelectronics. The THP group, in contrast, may disrupt conjugation but improve solubility .
  • Sulfonyl-linked heterocycles () exhibit antimicrobial activity, highlighting how electron-withdrawing groups modulate bioactivity. The THP substituent’s electron-donating nature may shift reactivity toward different applications .

Biological Activity

1-Methyl-2-(tetrahydro-2H-pyran-2-yl)-1H-pyrrole, a pyrrole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant case studies, consolidating findings from various research sources.

Chemical Structure and Properties

This compound has the molecular formula C10H15NOC_{10}H_{15}NO and a molecular weight of approximately 165.23 g/mol. The structure consists of a pyrrole ring substituted with a methyl group and a tetrahydro-2H-pyran moiety, which may influence its biological properties.

Antimicrobial Activity

Research indicates that pyrrole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain pyrrole derivatives possess antifungal activity against Candida species, outperforming traditional antifungal agents like fluconazole in some cases . The compound's structure may enhance its interaction with microbial targets, leading to effective inhibition of growth.

Anticancer Potential

Pyrrole derivatives are also being explored for their anticancer properties. A review noted that various pyrrole compounds exhibit cytotoxic effects against different cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Neuroprotective Effects

Recent studies suggest that pyrrole derivatives may have neuroprotective effects. Compounds with similar structural features have been investigated for their ability to modulate neurotransmitter systems and provide protection against neurodegenerative diseases .

Anticonvulsant Activity

The anticonvulsant potential of pyrrole derivatives is another area of interest. Some studies indicate that specific modifications in the pyrrole structure can enhance anticonvulsant activity, suggesting that this compound could be evaluated for similar effects .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Cyclocondensation Reactions : Utilizing precursors that undergo cyclization to form the pyrrole ring.
  • Functional Group Modifications : Modifying existing pyrrole derivatives to introduce the tetrahydro-2H-pyran moiety.

These strategies not only facilitate the synthesis but also allow for the exploration of structure-activity relationships (SAR) that can optimize biological activity.

Case Study 1: Antifungal Efficacy

A comparative study evaluated the antifungal activity of various pyrrole derivatives against Candida albicans. The results demonstrated that certain derivatives exhibited higher efficacy than conventional treatments, indicating the potential of this compound in antifungal applications .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on cancer cell lines revealed that specific modifications in the pyrrole structure could lead to enhanced cytotoxicity. The compound's ability to induce apoptosis was confirmed through assays measuring cell viability and apoptotic markers .

Case Study 3: Neuroprotection in Animal Models

Animal model studies assessed the neuroprotective effects of pyrrole derivatives. The findings suggested that these compounds could mitigate neurodegeneration by modulating oxidative stress pathways and enhancing neuronal survival .

Q & A

Q. What are the common synthetic routes for 1-Methyl-2-(tetrahydro-2H-pyran-2-yl)-1H-pyrrole, and what key reagents are involved?

Methodological Answer: A widely used approach involves palladium-catalyzed coupling reactions or nucleophilic substitution. For example, tetrahydro-2H-pyran derivatives can be introduced via a protecting group strategy during pyrrole functionalization. Key reagents include:

  • Palladium catalysts (e.g., Pd/C or Pd(OAc)₂) for coupling reactions.
  • Nucleophiles (e.g., amines or Grignard reagents) for substitutions at the pyrrole ring.
  • Hydrogen gas for nitro group reduction in intermediates .
    A representative procedure involves refluxing intermediates with chloranil in xylene, followed by NaOH treatment and recrystallization from methanol for purification .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • X-ray crystallography : Resolves molecular conformation and bond angles (e.g., methyl and tetrahydro-2H-pyran substituent positions) .
  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent effects on the pyrrole ring (e.g., shifts at C-2 due to steric hindrance from the pyran group) .
  • Mass spectrometry : Confirms molecular weight and fragmentation patterns, critical for verifying intermediates .

Q. How does the tetrahydro-2H-pyran group influence the compound’s solubility and stability?

Methodological Answer: The tetrahydro-2H-pyran moiety enhances hydrophobicity , reducing aqueous solubility but improving lipid membrane permeability. Stability studies should assess:

  • Acid sensitivity : The pyran ring may undergo hydrolysis under strong acidic conditions.
  • Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures.
    Comparative data with non-pyran analogs (e.g., pyrrolidine derivatives) highlight these effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer: Key variables include:

  • Catalyst loading : Higher Pd/C ratios (e.g., 10 mol%) improve coupling efficiency but may increase side products.
  • Temperature : Controlled reflux (e.g., 110°C in xylene) minimizes decomposition .
  • Purification : Gradient recrystallization (e.g., methanol/water mixtures) enhances purity, as shown in yields up to 98% for related pyrrole-carboxaldehyde derivatives .
    Statistical optimization tools (e.g., Design of Experiments) are recommended for balancing these factors.

Q. How do structural modifications at the pyrrole ring affect biological activity?

Methodological Answer: A comparative analysis of analogs reveals:

Substituent PositionBiological Activity TrendKey Study Findings
C-2 (Pyran group) Enhanced metabolic stabilityReduced CYP450-mediated oxidation
C-3/C-4 (Nitro/amine) Variable cytotoxicityNitro reduction generates reactive intermediates for DNA interaction
C-5 (Methyl) Increased lipophilicityImproved blood-brain barrier penetration in neuroactive compounds
Structure-activity relationship (SAR) studies should prioritize substitutions at C-3/C-4 for targeted bioactivity .

Q. How can researchers resolve contradictions in reported biological activities of pyrrole derivatives?

Methodological Answer:

  • Systematic SAR studies : Control variables like substituent position (e.g., ortho vs. para nitro groups).
  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
  • Mechanistic profiling : Compare nitro-reductase activity across tissues to explain divergent in vivo/in vitro results .
    For example, 2-[(4-nitrophenyl)methyl]-1H-pyrrole shows antitumor activity in vitro but poor in vivo efficacy due to rapid clearance .

Q. What is the role of the tetrahydro-2H-pyran group in modulating enzyme inhibition?

Methodological Answer: The pyran group:

  • Steric effects : Blocks access to enzyme active sites (e.g., kinase inhibition via allosteric modulation).
  • Hydrogen bonding : Oxygen atoms in the pyran ring interact with catalytic residues (e.g., observed in X-ray structures of pyrrole-protein complexes) .
    Comparative studies with non-cyclic ether analogs (e.g., methoxy groups) demonstrate reduced inhibition potency, highlighting the pyran’s conformational rigidity .

Q. How can computational methods aid in predicting the reactivity of this compound?

Methodological Answer:

  • DFT calculations : Predict electrophilic/nucleophilic sites on the pyrrole ring (e.g., Fukui indices).
  • Molecular docking : Simulate binding to biological targets (e.g., cytochrome P450 enzymes) to guide synthetic modifications .
  • ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity risks based on logP and polar surface area .

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